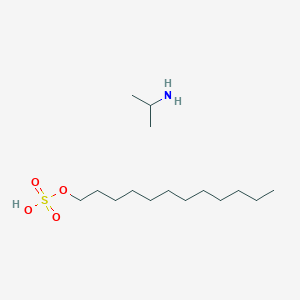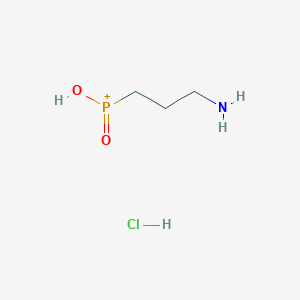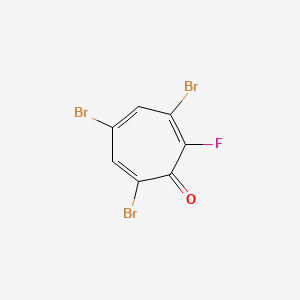
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is a synthetic organic compound characterized by its unique structure, which includes three bromine atoms and one fluorine atom attached to a cycloheptatrienone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one typically involves the bromination and fluorination of cycloheptatrienone. The process begins with the preparation of cycloheptatrienone, which can be synthesized through the oxidation of cycloheptatriene. The bromination is carried out using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 3, 5, and 7 positions. The fluorination step involves the use of a fluorinating agent, such as silver(I) fluoride, to introduce the fluorine atom at the 2 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
化学反応の分析
Types of Reactions
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine or fluorine atoms, resulting in different products
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cycloheptatrienone derivatives, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
科学的研究の応用
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules .
類似化合物との比較
Similar Compounds
- 3,5,7-Tribromo-2-chlorocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-iodocyclohepta-2,4,6-trien-1-one
- 3,5,7-Tribromo-2-methylcyclohepta-2,4,6-trien-1-one
Uniqueness
3,5,7-Tribromo-2-fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
654-35-3 |
|---|---|
分子式 |
C7H2Br3FO |
分子量 |
360.80 g/mol |
IUPAC名 |
3,5,7-tribromo-2-fluorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H2Br3FO/c8-3-1-4(9)6(11)7(12)5(10)2-3/h1-2H |
InChIキー |
FCCUVLYXLUMYFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=O)C(=C1Br)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



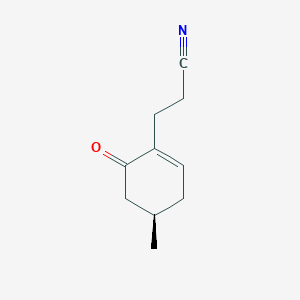

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
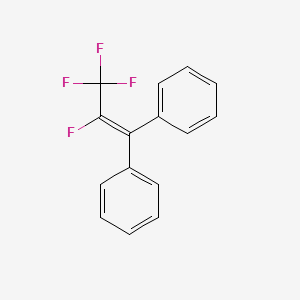
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
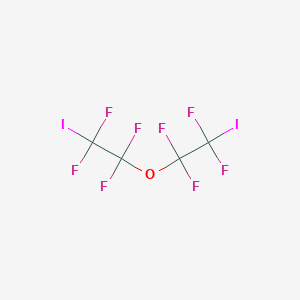
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
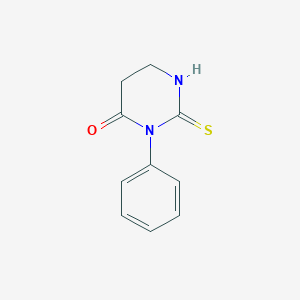
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
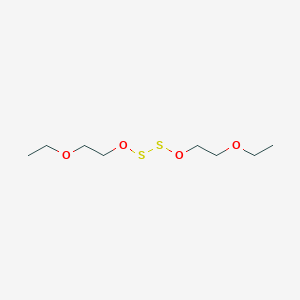
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
